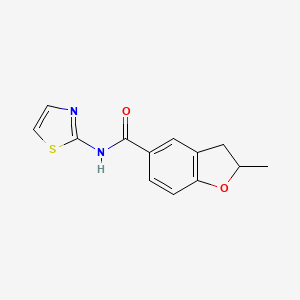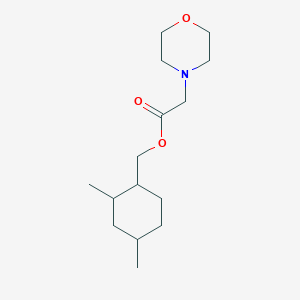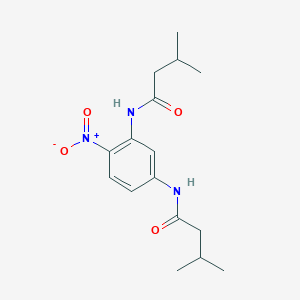![molecular formula C21H21Cl3N4O3 B4007311 N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide
Descripción general
Descripción
This compound is part of a class studied for their selective binding to receptors and potential biological activities. Its structure and properties have drawn interest for its potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the preparation of key intermediates like piperazine derivatives. For example, Kiesewetter et al. (1993) detailed the synthesis of a high-affinity ligand for sigma receptors, indicating the complex nature of synthesizing such molecules (Kiesewetter & Costa, 1993).
Molecular Structure Analysis
The structure of related compounds reveals significant insights into their molecular configuration and interactions. Hartung et al. (2003) discussed the N—O bond as an element of chirality in a compound with similar structural features, highlighting the importance of molecular structure in determining its properties and potential biological activity (Hartung, Špehar, Svoboda, & Fuess, 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class often include modifications that impact their binding affinity to receptors. Perrone et al. (2000) explored structure-affinity relationships by modifying structural components, providing insights into the chemical reactivity and interaction mechanisms of these molecules (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and efficacy. These properties are often determined through detailed experimental studies, as seen in the synthesis and characterization processes of similar compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential utility of these compounds. Studies on related molecules, such as those by Bhat et al. (2018), provide valuable data on the electronic, molecular, and biological properties, offering a foundation for understanding the behavior of these complex molecules in various environments (Bhat, Bhat, Lone, Butcher, & Srivastava, 2018).
Aplicaciones Científicas De Investigación
Reaction and Derivative Formation
One study describes the reaction of phenyldichlorophosphine with bis(salicylidene)ethanediamine leading to the formation of spirophosphoranes bearing piperazine and tetraaza-12-crown-4 ester moieties. The hydrolysis of these spirophosphoranes yields a mixture of compounds, including piperazine derivatives, demonstrating the versatility of piperazine-based compounds in synthesizing complex chemical structures (Dimukhametov et al., 2015).
Antitumor Activity
Another area of interest is the evaluation of piperazine derivatives for antitumor activity. A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and investigated for their anticancer activities, highlighting the potential of chlorophenyl-piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Structural-Affinity Relationship Studies
Research has also been conducted on the structural modifications of piperazine derivatives to understand their binding affinities to certain receptors. For example, a study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, explored how structural changes affect receptor affinity (Perrone et al., 2000).
Antimicrobial Studies
Furthermore, the synthesis and investigation of piperazine-based tertiary amino alcohols and their dihydrochlorides for antimicrobial activities demonstrate the broad spectrum of biological activities exhibited by chlorophenyl-piperazine derivatives (Hakobyan et al., 2020).
Molecular Modeling and Biological Property Investigations
Lastly, theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of chlorophenyl-piperazine derivatives provide insights into the potential therapeutic applications and the mechanism of action of these compounds (Bhat et al., 2018).
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl3N4O3/c22-15-2-4-16(5-3-15)26-20(30)19(29)25-7-8-27-9-11-28(12-10-27)21(31)14-1-6-17(23)18(24)13-14/h1-6,13H,7-12H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXOXHTJFRXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
amino]methyl}phenol](/img/structure/B4007271.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)

![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)
